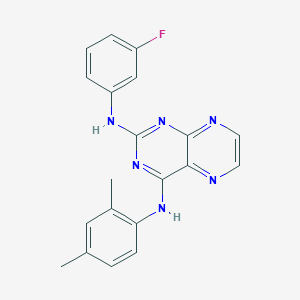
N4-(2,4-dimethylphenyl)-N2-(3-fluorophenyl)pteridine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N4-(2,4-dimethylphenyl)-N2-(3-fluorophenyl)pteridine-2,4-diamine is a synthetic organic compound that belongs to the class of pteridine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2,4-dimethylphenyl)-N2-(3-fluorophenyl)pteridine-2,4-diamine typically involves multi-step organic reactions. The starting materials are usually commercially available aromatic amines and pteridine derivatives. The synthetic route may include:
Nucleophilic Substitution: Aromatic amines react with halogenated pteridine derivatives under basic conditions.
Condensation Reactions: Formation of the pteridine ring system through cyclization reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Continuous Flow Chemistry: Implementation of continuous flow reactors for large-scale production.
Automation: Use of automated systems for precise control of reaction conditions.
化学反应分析
Types of Reactions
N4-(2,4-dimethylphenyl)-N2-(3-fluorophenyl)pteridine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may yield amine derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of N4-(2,4-dimethylphenyl)-N2-(3-fluorophenyl)pteridine-2,4-diamine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation into nucleic acids to affect gene expression.
相似化合物的比较
Similar Compounds
- N4-(2,4-dimethylphenyl)-N2-(3-chlorophenyl)pteridine-2,4-diamine
- N4-(2,4-dimethylphenyl)-N2-(3-methylphenyl)pteridine-2,4-diamine
Uniqueness
N4-(2,4-dimethylphenyl)-N2-(3-fluorophenyl)pteridine-2,4-diamine is unique due to the presence of both 2,4-dimethylphenyl and 3-fluorophenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
生物活性
N4-(2,4-dimethylphenyl)-N2-(3-fluorophenyl)pteridine-2,4-diamine is a synthetic compound belonging to the pteridine class, which has garnered interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and applications in medicinal chemistry, supported by relevant data and research findings.
- Molecular Formula : C20H17FN6
- Molecular Weight : 360.4 g/mol
- CAS Number : 946217-95-4
The structure of this compound features a pteridine core with two distinct aromatic substituents: a 2,4-dimethylphenyl group and a 3-fluorophenyl group. This unique substitution pattern is thought to influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes. For instance, it has been studied for its ability to inhibit dihydrofolate reductase (DHFR), an enzyme involved in nucleotide synthesis, which is essential for DNA replication and cell proliferation.
- DNA Interaction : It may also interact with DNA, affecting transcription and replication processes. This interaction can lead to apoptosis in rapidly dividing cells, particularly in cancerous tissues .
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines by disrupting cell cycle progression and promoting programmed cell death .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial effects against several bacterial strains. Studies suggest that it may inhibit bacterial growth by disrupting essential metabolic pathways .
Case Studies
- Study on Anticancer Efficacy :
- Antimicrobial Testing :
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other pteridine derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N4-(3-fluorophenyl)-N2-methylpteridine-2,4-diamine | Structure | Anticancer and enzyme inhibition |
| N2-(3-fluorophenyl)-N4-phenylpteridine-2,4-diamine | Structure | Antimicrobial properties |
These comparisons highlight the diversity in biological activities among pteridine derivatives based on their structural modifications.
属性
IUPAC Name |
4-N-(2,4-dimethylphenyl)-2-N-(3-fluorophenyl)pteridine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6/c1-12-6-7-16(13(2)10-12)25-19-17-18(23-9-8-22-17)26-20(27-19)24-15-5-3-4-14(21)11-15/h3-11H,1-2H3,(H2,23,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUCUJSIPGHYIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NC4=CC(=CC=C4)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













